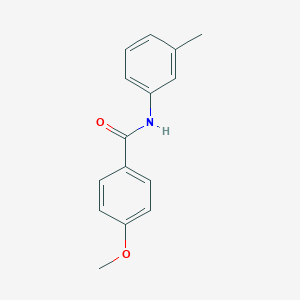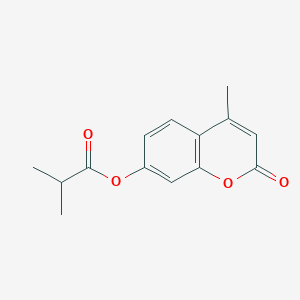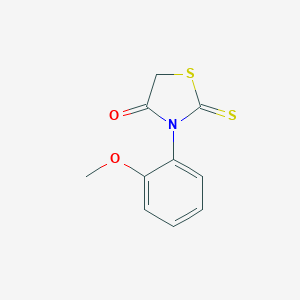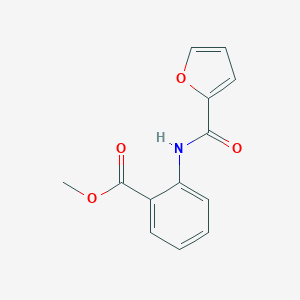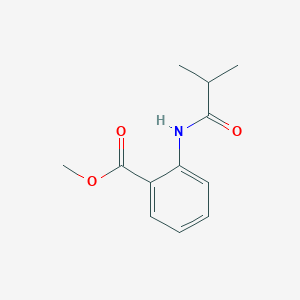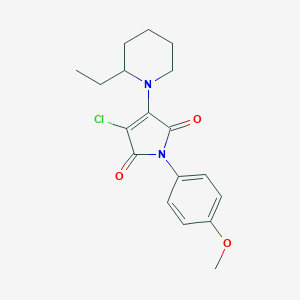
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CEP-9722, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various enzymes and signaling pathways. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle progression and gene expression, respectively. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid.
Biochemische Und Physiologische Effekte
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione improves insulin sensitivity and glucose homeostasis, leading to the improvement of metabolic function. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione reduces beta-amyloid accumulation and improves cognitive function, leading to the prevention or treatment of cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other cancer therapies. In diabetes research, further studies are needed to determine the long-term effects of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione on glucose and lipid metabolism, as well as its potential use in the prevention or treatment of diabetic complications. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and administration of 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, as well as its potential use in combination with other Alzheimer's disease therapies.
Synthesemethoden
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a three-step process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-ethylpiperidine and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate product with maleic anhydride.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been found to improve insulin sensitivity and glucose homeostasis. In Alzheimer's disease research, 3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce beta-amyloid accumulation and improve cognitive function.
Eigenschaften
CAS-Nummer |
6148-13-6 |
|---|---|
Produktname |
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione |
Molekularformel |
C18H21ClN2O3 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
3-chloro-4-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O3/c1-3-12-6-4-5-11-20(12)16-15(19)17(22)21(18(16)23)13-7-9-14(24-2)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
VGPGZWSPFWNOMA-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CCC1CCCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



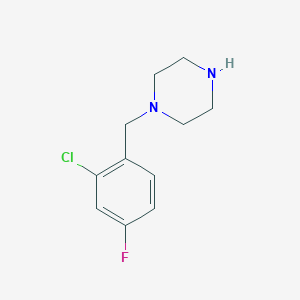
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
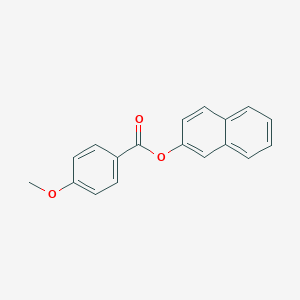
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
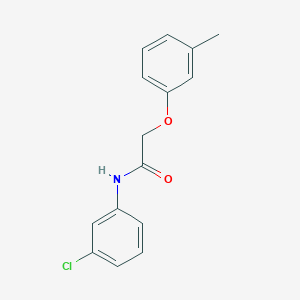
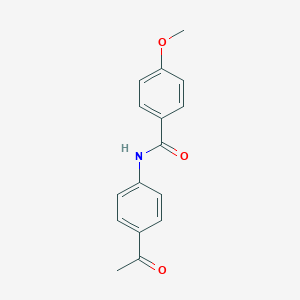
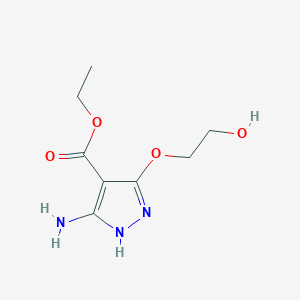
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
